N-(4-chlorophenyl)-3-nitrobenzamide
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Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
Regio- and Stereo-synthesis of N-(4-chlorophenyl)-3-nitrobenzamide Derivatives
This compound derivatives have been synthesized through regio and stereo-controlled rearrangement. One such compound, N-((Z)-1-oxo-1-phenyl-3-(4-chlorophenyl)prop-2-en-2-yl)-4-nitrobenzamide, was confirmed via single-crystal X-ray diffraction method, providing insights into the stereochemistry and mechanism of formation. The product exhibited distinct crystalline properties, denoting its structural specificity (Samimi, 2016).
Crystal Engineering and Molecular Interaction
Molecular interactions involving this compound derivatives have been explored in crystal engineering. Studies demonstrated how hydrogen bonds and halogen bonds play a role in forming molecular tapes, with compounds like 4-nitrobenzamide forming amide dimer tape and facilitating iodo-nitro interaction. This indicates the compound's potential in crystal design, leveraging its interaction properties (Saha, Nangia, & Jaskólski, 2005).
Biological Applications and Pharmacokinetics
Potential Application Against Human African Trypanosomiasis
Halo-nitrobenzamide derivatives, including compounds like 2-chloro-N-(4-chlorophenyl)-5-nitrobenzamide, have been synthesized and evaluated for their efficacy in inhibiting the proliferation of Trypanosoma brucei brucei, the parasite responsible for Human African Trypanosomiasis. These compounds showed significant activity against the parasite, indicating potential therapeutic applications (Hwang et al., 2010).
Oral Absorption Enhancement of Poorly Water-soluble Drugs
Compounds such as N-[[[4-(5-Bromo-2-pyrimidinyloxy)-3-chlorophenyl]amino]carbonyl]-2-nitrobenzamide (HO-221), a poorly water-soluble drug being developed as an anticancer agent, have shown enhanced oral absorption when particle size is reduced to the submicron region. This was achieved through wet-bead milling, significantly improving the dissolution rate and oral absorption in animal models, thus demonstrating a method to enhance bioavailability of such compounds (Kondo et al., 1993).
Chemical Properties and Applications
Synthesis and Characterization of Metal Complexes
Nickel and copper complexes of N-(alkyl(aryl)carbamothioyl)-4-nitrobenzamide have been synthesized and characterized. These complexes exhibited significant antibacterial activities, surpassing the efficacy of the thiourea derivative ligands. This suggests potential applications in the development of antibacterial agents (Saeed, Rashid, Ali, & Hussain, 2010).
Mechanism of Action
Mode of Action
It is likely that this compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
Without specific target information, it is challenging to determine the exact biochemical pathways affected by N-(4-chlorophenyl)-3-nitrobenzamide. Given the broad biological activities of similar compounds, it is likely that multiple pathways could be influenced .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with targets .
Properties
IUPAC Name |
N-(4-chlorophenyl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O3/c14-10-4-6-11(7-5-10)15-13(17)9-2-1-3-12(8-9)16(18)19/h1-8H,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPTUSXHSQAMGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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